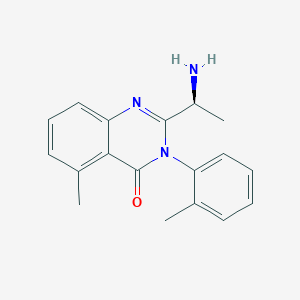![molecular formula C23H16N4O5S2 B2487338 2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one CAS No. 324773-64-0](/img/structure/B2487338.png)
2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorene derivatives like 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, a closely related compound, typically involves the Sonogashira coupling reaction between 3-ethynylpyridine and 2,7-dibromofluoren-9-one. This method provides a straightforward approach to introduce pyridylamino groups onto the fluorene core, resulting in compounds with defined molecular structures suitable for further functionalization or investigation (Podda et al., 2023).
Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized using techniques such as single-crystal X-ray diffraction (XRD) analysis. This method provides detailed insights into the arrangement of atoms within the molecule, offering valuable information on the compound's geometric configuration, bond lengths, and angles, which are crucial for understanding its chemical reactivity and physical properties (Podda et al., 2023).
Chemical Reactions and Properties
Fluorene derivatives undergo various chemical reactions, including further functionalization through nucleophilic substitution or addition reactions. The presence of pyridylamino groups can influence the compound's reactivity, making it a versatile intermediate for the synthesis of more complex molecules. The chemical properties of these compounds are significantly impacted by their molecular structure, particularly the electronic distribution across the fluorene core and the substituent groups (Guo et al., 2002).
Physical Properties Analysis
The physical properties of 2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one and related compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its role in material science and as a building block in organic synthesis. The introduction of sulfonyl and pyridylamino groups can enhance solubility in organic solvents, making these compounds more accessible for chemical reactions (Bae et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Fluorene derivatives have been synthesized for various applications, highlighting the versatility of fluorene as a core structure for the development of functional materials. For instance, fluorene-based conjugated polymers exhibit promising properties for optoelectronic devices due to their excellent electronic and photophysical characteristics (Belfield et al., 2009).
Polymer Electrolyte Membranes for Fuel Cells
- Sulfonated polyimides synthesized from fluorene derivatives show high proton conductivity, making them suitable for fuel cell applications. These materials offer comparable or higher proton conductivities than Nafion membranes under various humidity conditions, indicating their potential in enhancing fuel cell efficiency (Guo et al., 2002).
Optoelectronic Applications
- Fluorene-based materials have been investigated for their lasing properties and two-photon absorption capabilities, making them valuable in the field of photonics. These materials can be used in creating efficient lasing devices and in nonlinear optical applications due to their high two-photon absorption cross-sections (Belfield et al., 2009).
Gas Adsorption and Storage
- Metal-organic frameworks (MOFs) incorporating fluorene-based ligands have been explored for gas adsorption properties. These MOFs demonstrate potential in carbon dioxide capture and storage, highlighting the role of fluorene derivatives in developing new materials for environmental applications (Han et al., 2018).
Electronic Materials and Devices
- Novel oligomers of fluorene derivatives have been synthesized to improve the thermal stability of hole-transport materials in organic light-emitting diodes (OLEDs). These materials, with higher glass-transition temperatures, offer advantages over traditional materials, potentially leading to more durable electronic devices (Kimura et al., 2007).
Propiedades
IUPAC Name |
9-oxo-2-N,7-N-dipyridin-2-ylfluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O5S2/c28-23-19-13-15(33(29,30)26-21-5-1-3-11-24-21)7-9-17(19)18-10-8-16(14-20(18)23)34(31,32)27-22-6-2-4-12-25-22/h1-14H,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYLRGFKEJIUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

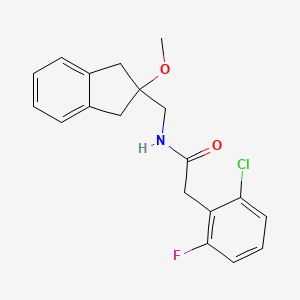



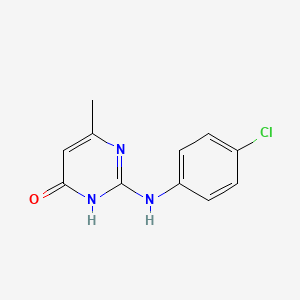
![2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]propanamide](/img/structure/B2487263.png)
![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)
![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2487267.png)
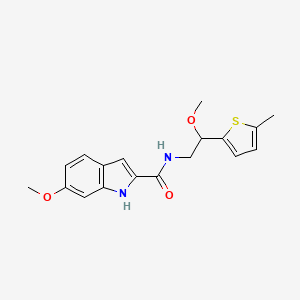
![N-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2487272.png)
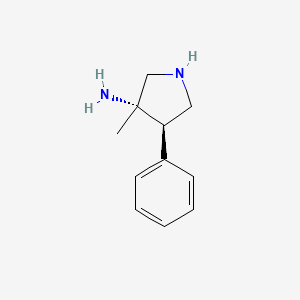
![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)
